molecular formula C10H6N2S2 B13830114 6-(1,3-Thiazol-4-yl)-1,3-benzothiazole

6-(1,3-Thiazol-4-yl)-1,3-benzothiazole

Cat. No.: B13830114
M. Wt: 218.3 g/mol
InChI Key: BXEVCFBXOXARGM-UHFFFAOYSA-N
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Description

6-(1,3-Thiazol-4-yl)-1,3-benzothiazole is a heterocyclic compound that contains both thiazole and benzothiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The compound is of significant interest in medicinal chemistry due to its potential antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Thiazol-4-yl)-1,3-benzothiazole typically involves the reaction of appropriate thiosemicarbazones with ketones in the presence of catalytic amounts of acetic acid under reflux conditions . Another method includes the microwave-assisted Hantzsch thiazole synthesis, which involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Thiazol-4-yl)-1,3-benzothiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(1,3-Thiazol-4-yl)-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,3-Thiazol-4-yl)-1,3-benzothiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-Thiazol-4-yl)-1,3-benzothiazole is unique due to its dual thiazole and benzothiazole rings, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .

Properties

Molecular Formula

C10H6N2S2

Molecular Weight

218.3 g/mol

IUPAC Name

6-(1,3-thiazol-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C10H6N2S2/c1-2-8-10(14-6-12-8)3-7(1)9-4-13-5-11-9/h1-6H

InChI Key

BXEVCFBXOXARGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CSC=N3)SC=N2

Origin of Product

United States

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